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The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with
derivatives exhibiting a wide array of biological activities.[1] The introduction of an allyl group at
the 3-position of this scaffold creates 3-Allyl-1,5-naphthyridine, a molecule with potential for
further functionalization and exploration in drug discovery programs. Accurate structural
elucidation and purity assessment are paramount, and a comprehensive spectroscopic
analysis is the cornerstone of this characterization.

This guide provides an in-depth exploration of the expected spectroscopic data for 3-Allyl-1,5-
naphthyridine, offering insights into the causality behind experimental choices and a self-
validating framework for its characterization. While specific experimental data for this exact
molecule is not readily available in the public domain, this guide synthesizes information from
the parent 1,5-naphthyridine scaffold, known spectral data for the allyl group, and general
principles of spectroscopic interpretation to provide a robust predictive analysis.[2]

Molecular Structure and Key Ildentifiers

Before delving into the spectroscopic data, it is essential to understand the fundamental
properties of 3-Allyl-1,5-naphthyridine.
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Property Value Source
Molecular Formula C11H1o0N:2 [2]
Molecular Weight 170.21 g/mol [2]
CAS Number 1246088-66-3 [2]
SMILES String C=CCclcnc2cecenc2cl [2]

The structure, with the IUPAC numbering convention for the 1,5-naphthyridine ring system, is
presented below. This numbering is crucial for the assignment of signals in Nuclear Magnetic
Resonance (NMR) spectroscopy.

Caption: Molecular structure of 3-Allyl-1,5-naphthyridine with atom numbering.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms. For 3-Allyl-1,5-
naphthyridine, the spectrum can be divided into two distinct regions: the aromatic region
corresponding to the naphthyridine core and the aliphatic region of the allyl group.

Experimental Protocol: *H NMR Spectroscopy

A detailed methodology for obtaining a high-resolution *H NMR spectrum is as follows:

o Sample Preparation: Dissolve 5-10 mg of the 3-Allyl-1,5-naphthyridine sample in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry
NMR tube. The choice of solvent is critical; CDCls is a good first choice for many organic
molecules, while DMSO-ds can be used for less soluble compounds.[3]

e Instrumentation and Measurement:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal
dispersion.[4]
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o Acquire a standard one-dimensional *H NMR spectrum.

o The chemical shifts (8) should be reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).[4]

o Data Analysis:
o Integrate the signals to determine the relative number of protons for each resonance.

o Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons
(n+1 rule).

o Determine the coupling constants (J-values) in Hertz (Hz) to understand the connectivity
of the protons.

Predicted *H NMR Data (in CDCI3)

The expected chemical shifts and multiplicities are summarized in the table below. These
predictions are based on the known data for 1,5-naphthyridine and typical values for allyl
groups.[5][6]

Predicted Coupling
Proton ) ) o .
. Chemical Shift  Multiplicity Constant (J, Integration
Assignment
(3, ppm) Hz)
H2 8.8-9.0 S - 1H
H4 8.3-85 d J=8.4 1H
H6 89-91 dd J=41,17 1H
H7 75-7.7 dd J=84,4.1 1H
H8 8.2-84 dd J=84,17 1H
H2' (Allyl) 5.9-6.1 m - 1H
H3'a (Allyl, trans) 5.1-5.3 d J=17 1H
H3'b (Allyl, cis) 5.0-5.2 d J=10 1H
H1' (Allyl) 3.8-4.0 d J=7 2H
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Carbon-13 Nuclear Magnetic Resonance (*3*C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. While
less sensitive than *H NMR, it is an indispensable tool for structural confirmation.

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: A more concentrated sample is typically required for 13C NMR. Dissolve
20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[3]

e Instrumentation and Measurement:
o Acquire a proton-decoupled 13C NMR spectrum on a high-field spectrometer.

o Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDClz at d = 77.16
ppm).

o Data Analysis:
o Identify the number of unique carbon signals.

o Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to
differentiate between CH, CHz, and CHs groups.

Predicted **C NMR Data (in CDCIs)

The predicted chemical shifts for the carbon atoms of 3-Allyl-1,5-naphthyridine are based on
data for the 1,5-naphthyridine core and typical values for an allyl group.[7][8]
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

c2 150 - 152
C3 135 - 137
c4 136 - 138
Cda 123 - 125
C6 152 - 154
c7 121 - 123
cs 134 - 136
C8a 145 - 147
C1' (Allyl) 33-35

C2' (Allyl) 135 - 137
C3' (Allyl) 117 - 119

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight and can provide

information about the molecular formula and structure.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample can be introduced directly or via a chromatographic

method like Gas Chromatography (GC) or Liquid Chromatography (LC).

 lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)

are common techniques for this type of molecule.

e Mass Analysis: A high-resolution mass spectrometer (HRMS) is recommended to obtain an

accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data
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» Molecular lon Peak [M]* or [M+H]*: The most crucial piece of information is the molecular
ion peak. For 3-Allyl-1,5-naphthyridine (C11H1oNz2), the exact mass is 170.0844. A high-
resolution mass spectrum should show a peak at or very close to this value (for [M]*) or
171.0922 (for [M+H]*).

o Fragmentation Pattern: The fragmentation pattern can provide structural information.
Common fragmentation pathways for allylic compounds involve the loss of the allyl group
(CsHs, mass = 41). Therefore, a significant fragment ion at m/z 129, corresponding to the
1,5-naphthyridine cation, would be expected.

Expected Fragmentation

[M+H]*+ - CsHs Ny [M - CsHs]*
m/z =171 o m/z = 129

Mass Spectrometry Workflow

3-Allyl-1,5-naphthyridine
(C11H10N2)
MW =170.21

lonization (e.g., ESI) Mass Analyzer

Mass Spectrum

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry and expected fragmentation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrational transitions of the chemical bonds. It is a valuable tool for identifying
the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a
thin film.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
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o Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm~1.

Expected IR Absorption Bands

The IR spectrum of 3-Allyl-1,5-naphthyridine is expected to show characteristic absorption
bands for the aromatic naphthyridine ring and the allyl group.[9]

Wavenumber (cm~?) Bond Vibration Functional Group

3100 - 3000 C-H stretch Aromatic and Alkene

~1640 C=C stretch Alkene

1600 - 1450 C=C and C=N stretch Aromatic Ring

~990 and ~910 =C-H bend (out-of-plane) Alkene

850 - 750 C-H bend (out-of-plane) Aromatic Ring
Conclusion

The comprehensive spectroscopic characterization of 3-Allyl-1,5-naphthyridine through *H
NMR, 3C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating
framework for its structural confirmation and purity assessment. By understanding the predicted
spectral data and the underlying principles of each technique, researchers can confidently
identify and utilize this compound in their drug discovery and development endeavors. The
protocols and predicted data presented in this guide serve as a valuable resource for scientists
working with this and related naphthyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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naphthyridine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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